molecular formula C11H12N2O2 B13882959 1-[2-(4-Aminophenyl)acetyl]azetidin-2-one

1-[2-(4-Aminophenyl)acetyl]azetidin-2-one

Cat. No.: B13882959
M. Wt: 204.22 g/mol
InChI Key: UIFDVZXSPOCMBA-UHFFFAOYSA-N
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Description

1-[2-(4-Aminophenyl)acetyl]azetidin-2-one is a compound of significant interest in the field of medicinal chemistry. It is a derivative of azetidin-2-one, a four-membered lactam ring, which is known for its biological activity and potential therapeutic applications. The presence of the 4-aminophenyl group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Aminophenyl)acetyl]azetidin-2-one typically involves the reaction of 4-aminophenylacetic acid with azetidin-2-one under specific conditions. One common method involves the use of chloroacetyl chloride and triethylamine as reagents. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Aminophenyl)acetyl]azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(4-Aminophenyl)acetyl]azetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Aminophenyl)acetyl]azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Aminophenyl)acetyl]azetidin-2-one is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-[2-(4-aminophenyl)acetyl]azetidin-2-one

InChI

InChI=1S/C11H12N2O2/c12-9-3-1-8(2-4-9)7-11(15)13-6-5-10(13)14/h1-4H,5-7,12H2

InChI Key

UIFDVZXSPOCMBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(=O)CC2=CC=C(C=C2)N

Origin of Product

United States

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